molecular formula C10H13N3O4 B1620435 N,N-diethyl-2,4-dinitroaniline CAS No. 837-64-9

N,N-diethyl-2,4-dinitroaniline

Cat. No. B1620435
CAS RN: 837-64-9
M. Wt: 239.23 g/mol
InChI Key: RAYYZJTYTUPECK-UHFFFAOYSA-N
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Description

N,N-diethyl-2,4-dinitroaniline, with the chemical formula C10H13N3O4 , is a yellow crystalline compound. It is also known by its CAS number 837-64-9 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of N,N-diethyl-2,4-dinitroaniline involves the reaction of 2,4-dinitrochlorobenzene with diethylamine . The resulting product is a yellow solid with a characteristic odor .


Molecular Structure Analysis

The molecular structure of N,N-diethyl-2,4-dinitroaniline consists of a benzene ring substituted with two nitro groups (-NO2 ) and two ethyl groups (-C2H5 ). The compound’s monoisotopic mass is approximately 239.23 Da .


Chemical Reactions Analysis

N,N-diethyl-2,4-dinitroaniline is relatively stable but can undergo reactions typical of nitroaromatic compounds. These reactions include electrophilic aromatic substitution, reduction, and nucleophilic substitution. For example, it can react with reducing agents to form the corresponding amino compound .

Scientific Research Applications

Microbial Metabolism

N,N-diethyl-2,4-dinitroaniline and its derivatives, such as dinitramine, have been studied for their microbial metabolism. Research shows that certain microbes, including Aspergillus fumigatus and Paecilomyces sp., can metabolize these compounds, leading to the production of various metabolites. This microbial interaction is significant in understanding the environmental fate and degradation of these substances (Laanio, Kearney, & Kaufman, 1973).

Phytotoxicity and Antimitotic Activity

Studies have explored the phytotoxic and antimitotic activities of 2,4-dinitroaniline derivatives. For instance, screening for the phytotoxic effects on Allium cepa seedlings revealed that these compounds can alter the mitotic index and cause cytogenetic disorders. This suggests potential applications in herbicide development (Ozheredov et al., 2009).

Chemical Properties and Reactions

Research into the chemical properties of N,N-diethyl-2,4-dinitroaniline and related compounds includes studies on their solubility, reactions with sodium methoxide, and structural characteristics. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Crampton & Wilson, 1980); (MacNicol & Mallinson, 1995).

Analytical Chemistry Applications

Advancements in analytical techniques have led to the development of enzyme-linked immunosorbent assays (ELISAs) for detecting 2,4-dinitroaniline and related compounds in environmental samples. This is essential for monitoring and ensuring environmental safety (Krämer, Forster, & Kremmer, 2008).

Environmental Impact and Degradation

Studies on the environmental impact of dinitroaniline herbicides, including their degradation and accumulation in ecosystems, provide insights into the ecological risks associated with these chemicals. Understanding their behavior in different environmental compartments is key to managing their use and mitigating potential adverse effects (Kearney, Isensee, & Kontson, 1977).

properties

IUPAC Name

N,N-diethyl-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-3-11(4-2)9-6-5-8(12(14)15)7-10(9)13(16)17/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYYZJTYTUPECK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232533
Record name Benzenamine, N,N-diethyl-2,4-dinitro-
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Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-2,4-dinitroaniline

CAS RN

837-64-9
Record name Benzenamine, N,N-diethyl-2,4-dinitro-
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Record name NSC42401
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, N,N-diethyl-2,4-dinitro-
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Record name N,N-DIETHYL-2,4-DINITROANILINE
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Record name N,N-Diethyl-2,4-dinitroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
G Punte, BE Rivero - Acta Crystallographica Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) Investigation of the geometry of substituted dinitroanilines. III. Structural study of N,N-dicyclohexyl-2,4-dinitroaniline Acta Crystallographica Section C Crystal Structure …
Number of citations: 12 scripts.iucr.org
G Punte, BE Rivero, SE Socolovsky… - … Section C: Crystal …, 1989 - scripts.iucr.org
(IUCr) Investigation of the geometry of substituted dinitroanilines. I. Structural study of N,N-diisopropyl-2,4-dinitroaniline in the solid state and in solution Acta Crystallographica Section …
Number of citations: 14 scripts.iucr.org
MJ Kamlet, HG Adolph… - Journal of the American …, 1964 - ACS Publications
Close comparison of the ultraviolet spectra of 2, 4-dinitroahiline (I) and its N-alkyl and,-dialkyl derivatives allows one to discern the spectral effects of steric enhancement of (+ R2N= Ci—…
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk
EA Stemmler, RA Hites - Biomedical & environmental mass …, 1987 - Wiley Online Library
The electron capture, negative ion mass spectra of a group of 2,6‐dinitroaniline and 2,4‐dinitrophenol herbicides are presented. In addition, the spectra of a series of mono‐ and …
DD MacNicol, PR Mallinson - Acta Crystallographica Section C …, 1995 - scripts.iucr.org
The title compound, C11H16N204S, shows significant rotation of the NEt2 and NO2 groups from the benzene plane, which reduces the steric compression of these ortho substituents. …
Number of citations: 4 scripts.iucr.org
T Koike, T Gotoh, S Aoki, E Kimura, M Shiro - Inorganica chimica acta, 1998 - Elsevier
A new functional macrocyclic ligand, 2,4-dinitrophenylcyclen (= 1-(2,4-dinitrophenyl)-1,4,7,10-tetraazacyclododecane), has been synthesized and isolated as its trihydrochloric acid salt (…
WD Johnson, JE Sherwood - Australian Journal of Chemistry, 1972 - CSIRO Publishing
The relative basic strengths of a series of substituted acetanilides in acetic acid have been determined both potentiometrically and spectrophotometrically. The relative potentials at half-…
Number of citations: 1 www.publish.csiro.au
G Punte, BE Rivero, SE Socolovsky… - … Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) Investigation of the geometry of substituted dinitroanilines. II. Structural study of N-cyclohexyl-N-isopropyl-2,4-dinitroaniline in the solid state and in solution Acta …
Number of citations: 11 scripts.iucr.org
GD Titski, ES Mitchenko - ORGANIC REACTIVITY, 1988 - core.ac.uk
The effect of temperature in reactions of nucleophilic aromatic substitution (at 10-55 C) has been studied in 2-(2, 4-dinitroaryloxy)-N-ethylpyridinium salt with secondary aliphatic amines …
Number of citations: 1 core.ac.uk
J Ellena, G Punte, BE Rivero, MV Remedi… - Journal of chemical …, 1995 - Springer
The crystal structure of the title compound (C 11 H 13 N 3 O 4 ) has been determined by single-crystal X-ray diffraction. The compound is monoclinic, space group P2 1 /n, witha=9.968(2…

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